SB 202190

説明

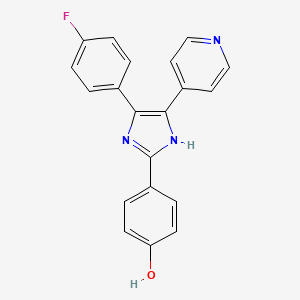

4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole has been reported in Mammea siamensis with data available.

structure given in first source; inhibits p38 MAP kinase

Structure

3D Structure

特性

IUPAC Name |

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKYPYXTTXKZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041120 | |

| Record name | SB 202190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-30-7 | |

| Record name | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 202190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-202190 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB 202190: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 202190 is a potent, selective, and cell-permeable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It primarily targets the p38α and p38β isoforms, playing a critical role in the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.[1][3][4] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a reversible and competitive inhibitor of p38 MAPK with respect to ATP.[5] It directly binds to the ATP-binding pocket of the active kinase, thereby preventing the phosphorylation of downstream substrates.[1][2][6] This inhibition is highly selective for p38α and p38β isoforms over a wide range of other kinases. The pyridinyl imidazole structure of this compound is crucial for its high-affinity binding.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against p38 MAPK has been characterized by several key quantitative parameters:

| Parameter | Value | Target Isoform(s) | Notes |

| IC50 | 50 nM | p38α (SAPK2a, MAPK14) | Half-maximal inhibitory concentration in cell-free assays.[1][3][6] |

| IC50 | 100 nM | p38β (SAPK2b, MAPK11) | Half-maximal inhibitory concentration in cell-free assays.[1][3][6] |

| Kd | 38 nM | Recombinant human p38 | Dissociation constant, indicating high binding affinity.[2][6] |

| Ki | 16 nM | p38β | Inhibition constant.[5] |

Signaling Pathway Modulation

The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress, inflammatory cytokines, and other extracellular stimuli. This compound, by inhibiting p38 MAPK, effectively blocks the downstream signaling events.

References

SB 202190: A Technical Guide to p38α and p38β Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent, cell-permeable pyridinyl imidazole compound that has become a critical tool for researchers investigating the roles of p38 mitogen-activated protein kinases (MAPKs).[1] As a selective inhibitor of the α and β isoforms of p38, this compound allows for the targeted interrogation of their specific functions in complex biological systems.[2] This technical guide provides an in-depth overview of the selectivity of this compound for p38α and p38β, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for p38α and p38β has been determined through various biochemical assays. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | p38α (SAPK2a/MAPK14) | p38β (SAPK2b/p38β2/MAPK11) | Source(s) |

| IC50 | 50 nM | 100 nM | [3][4][5][6][7][8][9] |

| Kd | 38 nM (recombinant human p38) | Not explicitly stated for β isoform | [1][4][8][9] |

Note: The Kd value represents the dissociation constant for the binding of this compound to recombinant human p38 kinase and is a measure of binding affinity.[4] The IC50 values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in cell-free assays.[3][4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of active p38α and p38β kinases.[1][2][10] This mode of action prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[1][9]

Experimental Protocols

The determination of the selectivity of this compound for p38α and p38β involves robust biochemical kinase assays. While specific proprietary protocols may vary, the following outlines a generalizable methodology based on commonly employed techniques.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate.

Materials:

-

Recombinant human p38α and p38β enzymes

-

This compound

-

Myelin Basic Protein (MBP) as a substrate[3]

-

[γ-33P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA)[3]

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a microplate, combine the recombinant p38α or p38β enzyme with the varying concentrations of this compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (e.g., Myelin Basic Protein) and [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Termination and Washing: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates extensively to remove unincorporated [γ-33P]ATP.

-

Detection: Measure the amount of incorporated 33P on the filter plates using a scintillation counter.

-

Data Analysis: Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to environmental stress and inflammatory cytokines.[1][11] The following diagram illustrates the canonical p38 signaling pathway and the point of inhibition by this compound.

Caption: p38 MAPK signaling pathway and this compound inhibition.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a general workflow for determining the selectivity of a kinase inhibitor like this compound across a panel of kinases.

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a valuable chemical probe for elucidating the distinct roles of p38α and p38β in cellular signaling. Its selectivity, characterized by lower nanomolar IC50 values for p38α and p38β, allows for targeted inhibition in a variety of experimental contexts. The methodologies described herein provide a framework for the robust assessment of its inhibitory activity and selectivity. A thorough understanding of its mechanism of action and selectivity profile is paramount for the accurate interpretation of experimental results and for its potential application in drug development.

References

- 1. sp600125.com [sp600125.com]

- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. This compound, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

- 7. This compound | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 9. tpca-1.com [tpca-1.com]

- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

SB 202190: A Technical Guide to a Selective p38 MAPK Inhibitor in Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of SB 202190, a cornerstone tool for interrogating the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It details the compound's mechanism of action, summarizes its biochemical potency, outlines key research applications, and provides standardized experimental protocols.

Introduction and Mechanism of Action

This compound is a potent, cell-permeable, and highly selective pyridinyl imidazole inhibitor of p38 MAP kinases.[1] The p38 MAPK signaling pathway is a critical nexus in the cellular response to extracellular stimuli, including stress, heat, and inflammatory cytokines, influencing processes such as inflammation, cell proliferation, apoptosis, and differentiation.[2]

The primary mechanism of action for this compound is as an ATP-competitive inhibitor.[3][4] It binds directly within the ATP pocket of active p38 kinase, preventing the phosphorylation of downstream substrates and effectively silencing the signaling cascade.[1][4] This high selectivity for the p38α and p38β isoforms allows researchers to precisely dissect the role of this pathway with minimal off-target effects compared to broader-spectrum kinase inhibitors.[3][4] Its utility is demonstrated across a wide range of research areas, from cancer and inflammation to neuroscience and stem cell biology.[2][5]

Quantitative Data: Biochemical Potency

The inhibitory activity of this compound has been well-characterized in cell-free assays. The following table summarizes its potency against its primary targets.

| Target Isoform | Parameter | Value |

| p38α (SAPK2a/MAPK14) | IC₅₀ | 50 nM[4][6][7][8][9] |

| p38β (SAPK2b/p38β2) | IC₅₀ | 100 nM[4][6][7][8][9] |

| Recombinant Human p38 | Kd | 38 nM[1][2][4] |

| Table 1: Summary of the biochemical potency of this compound against p38 MAPK isoforms. |

Signaling Pathways Modulated by this compound

This compound is primarily used to block the canonical p38 MAPK pathway. However, research has uncovered additional, sometimes p38-independent, cellular effects, particularly concerning autophagy.

Canonical p38 MAPK Pathway Inhibition

The primary use of this compound is to inhibit the stress-activated p38 MAPK cascade. By blocking p38 kinase activity, it prevents the activation of downstream effectors like MAPK-activated protein kinase 2 (MAPKAPK2) and various transcription factors, thereby modulating gene expression related to inflammation and cell survival.[5][6]

p38-Independent Induction of Autophagy

Unexpectedly, studies have shown that this compound can induce autophagy and lysosomal biogenesis independent of its inhibitory effect on p38.[3] This off-target effect is mediated by an increase in intracellular calcium, which activates calcineurin.[3] Calcineurin then dephosphorylates transcription factors TFEB and TFE3, leading to their nuclear translocation and the expression of autophagy-related genes.[3] This finding is critical, as it suggests that results from studies using only this compound to probe autophagy should be interpreted with caution.[3]

Cytoprotective Effects via Autophagy and HO-1

In human umbilical vein endothelial cells (HUVECs), this compound exerts a protective effect against apoptosis.[10] This action involves an upstream induction of autophagy, which subsequently leads to the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1).[10] This pathway highlights the compound's context-dependent effects, where it can be anti-apoptotic in certain cell types while pro-apoptotic in others.[6][10]

Experimental Protocols and Best Practices

Proper handling and experimental design are crucial for obtaining reproducible results with this compound.

Stock Solution Preparation

-

Solubility : this compound is practically insoluble in water but is soluble in DMSO (≥57.7 mg/mL) and ethanol (≥22.47 mg/mL).[8] For most cell culture applications, a stock solution of 10 mM or higher is prepared in DMSO.[8]

-

Procedure : To ensure complete dissolution, warm the solution to 37°C for 10 minutes or treat it in an ultrasonic bath.[8][11] Avoid excessive heat.

-

Storage : Store the solid compound at -20°C.[8] Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C.[8] Long-term storage of solutions is not recommended.[8]

Experimental Design and Controls

A generalized workflow for in vitro experiments using this compound is outlined below.

-

Vehicle Controls : Always include a DMSO-only control at the same final concentration used for the this compound treatment to account for solvent effects.[8]

-

Negative Controls : For validating p38-specific effects, SB202474, an inactive structural analogue, can be used.[10]

-

Dose and Duration : Working concentrations and treatment times are highly dependent on the cell type and biological question. For acute pathway inhibition (e.g., checking phosphorylation), 30-90 minutes is often sufficient.[8] For functional assays like apoptosis or proliferation, longer incubations of 24-72 hours are common.[8]

Recommended Working Concentrations

The following table provides examples of concentrations used in published research. Dose-response experiments are always recommended to determine the optimal concentration for a specific model system.

| Research Area | Cell Type | This compound Concentration | Treatment Duration | Observed Effect |

| Neuroprotection | R28 Retinal Cells | 25 µM | 24 hours | Protection from glutamate-induced ferroptosis[12] |

| Autophagy | HeLa Cells | 10 µM | 12 hours | Induction of autophagy-lysosomal genes[3] |

| Anti-Apoptosis | HUVECs | 0.1 - 10 µM | 6 - 48 hours | Time- and dose-dependent induction of HO-1[10] |

| Cancer | Leukemia Cells (THP-1) | 1 - 10 µM | Not specified | Enhanced cell growth via MEK/MAPK activation[6] |

| Inflammation | Renal Tubular Cells | Not specified | Not specified | >50% inhibition of pro-inflammatory gene expression[6] |

| In Vivo (Mouse) | C57BL/6 Mice | 2 mg/kg (IP) | 30 min pre-LPS | Reduced mortality in endotoxemia model[9] |

| Table 2: A summary of exemplary experimental conditions for this compound from published literature. |

Conclusion

This compound remains an invaluable chemical probe for dissecting the p38 MAPK pathway. Its high potency and selectivity for p38α/β isoforms make it a first-line choice for inhibiting this cascade in a multitude of research contexts. However, researchers must remain aware of its potential p38-independent effects, such as the induction of autophagy via calcium-calcineurin-TFEB signaling, and employ appropriate controls to ensure robust and accurate interpretation of their findings. By following rigorous experimental protocols, this compound will continue to be a critical tool in advancing our understanding of cellular signaling in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. erk12.com [erk12.com]

- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tpca-1.com [tpca-1.com]

- 5. sp600125.com [sp600125.com]

- 6. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. This compound hydrochloride | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. tpca-1.com [tpca-1.com]

- 9. This compound | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 10. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

SB 202190 and Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, cell-permeable pyridinyl imidazole compound widely recognized as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] While extensively used to probe the roles of the p38 MAPK pathway in cellular processes like inflammation and apoptosis, this compound has also emerged as a significant modulator of autophagy.[3] This technical guide provides an in-depth overview of this compound's role in autophagy induction, detailing its mechanism of action, associated signaling pathways, and comprehensive experimental protocols for its application in research settings. Quantitative data from key studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Mechanism of Action and Specificity

This compound competitively binds to the ATP pocket of p38 MAP kinases, effectively inhibiting their kinase activity.[3][4][5] It exhibits high selectivity for the p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms.[2] The compound is often used as an alternative to the related inhibitor SB 203580.[1]

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Binding Affinity (Kd) | Reference |

| p38α (SAPK2a) | 50 nM | 38 nM | [1][3][4] |

| p38β (SAPK2b/p38β2) | 100 nM | Not Reported | [1][3][4] |

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) indicates the binding affinity of the inhibitor to its target.

Role in Autophagy Induction

The induction of autophagy by this compound is a complex process with evidence supporting both p38 MAPK-dependent and -independent mechanisms.

p38 MAPK-Dependent Pathway

The canonical view suggests that by inhibiting p38α MAPK, this compound relieves a negative regulatory constraint on autophagy.[6][7][8] p38α has been shown to negatively regulate autophagy by interfering with the trafficking of mAtg9, a transmembrane protein essential for autophagosome formation, through its interaction with the p38-interacting protein (p38IP).[6][8] Inhibition of p38α MAPK by this compound is therefore proposed to promote mAtg9 trafficking and subsequent autophagosome formation.[6]

Caption: p38 MAPK-Dependent Autophagy Induction by this compound.

p38 MAPK-Independent Pathway

Conversely, a growing body of evidence suggests that this compound can induce autophagy through off-target effects, independent of p38 MAPK inhibition.[9][10][11] One prominent study indicates that this compound, but not other p38 inhibitors, promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of autophagy and lysosomal biogenesis.[9][10] This activation is not mediated by mTOR signaling but is dependent on an increase in intracellular calcium levels and the subsequent activation of the calcium-dependent phosphatase calcineurin (PPP3).[9][10]

Caption: p38-Independent Autophagy Induction via Ca²⁺-Calcineurin-TFEB/TFE3 Axis.

It is crucial for researchers to consider these dual mechanisms when interpreting data from experiments using this compound. The use of other p38 MAPK inhibitors or siRNA-mediated knockdown of p38α can help to dissect the specific pathway involved in a given cellular context.[12][13]

Quantitative Effects on Autophagy Markers

This compound treatment leads to measurable changes in key autophagy-related proteins. The most common markers are the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes, and the degradation of p62/SQSTM1, an autophagy receptor that is consumed during the process.[14]

Table 2: Effects of this compound on Autophagy Markers in Human Umbilical Vein Endothelial Cells (HUVECs)

| Concentration | Treatment Time | LC3A/B-II Fold Increase (vs. Vehicle) | Reference |

| 5 µM | 24 h | 2.9-fold | [15] |

| 10 µM | 24 h | 3.2-fold | [15] |

Data represents the mean fold increase in LC3A/B-II protein levels, normalized to β-actin.

In some contexts, this compound has been reported to induce a defective or non-productive autophagy, characterized by the accumulation of both LC3-II and p62.[12][13] This suggests a block in the later stages of autophagy, such as autophagosome-lysosome fusion or lysosomal degradation.[13] Researchers should therefore monitor both markers to assess the overall autophagic flux.

Experimental Protocols

The following are generalized protocols for assessing this compound-induced autophagy in cultured cells. Specific parameters such as cell type, seeding density, and antibody dilutions should be optimized for each experimental system.

General Experimental Workflow

Caption: General Experimental Workflow for Assessing Autophagy.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of LC3-II and p62 as indicators of autophagic activity.

Materials:

-

Cultured cells (e.g., HeLa, HUVEC)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) (optional, for flux assays)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 12% or 4-20% gradient)

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: Rabbit anti-LC3A/B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 5-10 µM) or vehicle for a specified time (e.g., 24 hours).[15] For autophagic flux analysis, co-treat a set of wells with a lysosomal inhibitor like Bafilomycin A1 (e.g., 2.5 nM) for the final 1-4 hours of the this compound treatment.[10][15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-PAGE gel.[15] Separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 (and a loading control) overnight at 4°C, according to the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 signals to the loading control (e.g., β-actin).[15] The ratio of LC3-II to LC3-I or the amount of LC3-II normalized to a loading control can be used to assess autophagosome formation.[15] A decrease in p62 suggests increased autophagic flux, while an accumulation might indicate a blockage.[14][16]

Fluorescence Microscopy for LC3 Puncta

This method visualizes the formation of autophagosomes by observing the relocalization of fluorescently tagged LC3 from a diffuse cytosolic pattern to distinct puncta.

Materials:

-

Cells stably or transiently expressing a fluorescently tagged LC3 construct (e.g., mRFP-GFP-LC3 or GFP-LC3)

-

This compound

-

Vehicle control (DMSO)

-

Formaldehyde or Methanol for fixation

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection: Plate cells on glass coverslips. If not using a stable cell line, transfect cells with the LC3 plasmid.

-

Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 16 hours).[10]

-

Fixation: Wash cells with PBS and fix with 4% formaldehyde for 10-15 minutes at room temperature.

-

Permeabilization (optional): If needed, permeabilize cells with a detergent like Triton X-100.

-

Staining: Mount the coverslips on slides using a mounting medium containing DAPI.

-

Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

-

Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction. If using the tandem mRFP-GFP-LC3 reporter, an increase in red-only puncta signifies successful autophagosome-lysosome fusion (autolysosome formation), providing a measure of autophagic flux.[10]

Conclusion

This compound is a valuable chemical tool for studying autophagy. However, its complex pharmacology, involving both on-target p38 MAPK inhibition and potential off-target effects on calcium signaling, necessitates careful experimental design and interpretation. By employing robust methods to monitor multiple autophagy markers and considering the potential for dual signaling mechanisms, researchers can effectively leverage this compound to unravel the intricate roles of autophagy in health and disease. The use of inactive structural analogues, such as SB 202474, is recommended as a negative control to distinguish specific effects from non-specific ones.[15]

References

- 1. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. abmole.com [abmole.com]

- 6. embopress.org [embopress.org]

- 7. tandfonline.com [tandfonline.com]

- 8. embopress.org [embopress.org]

- 9. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition | PLOS One [journals.plos.org]

- 12. journals.plos.org [journals.plos.org]

- 13. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

SB 202190 in Stem Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent and highly selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By specifically targeting the p38α and p38β isoforms, this compound has emerged as a critical tool in stem cell biology, enabling researchers to dissect the intricate roles of p38 MAPK signaling in regulating cell fate decisions, including self-renewal, differentiation, and proliferation.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its diverse applications in stem cell research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of active p38 MAPK.[1][2] This binding action prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade. The p38 MAPK pathway is a crucial transducer of extracellular signals, including stress stimuli and cytokines, which influence a wide array of cellular processes. By inhibiting this pathway, this compound allows for the precise investigation of its role in stem cell function.

Core Applications in Stem Cell Biology

This compound has demonstrated a broad spectrum of effects on various types of stem cells, highlighting the context-dependent role of the p38 MAPK pathway.

Pluripotent Stem Cells (PSCs)

In human pluripotent stem cells (hPSCs), p38 MAPK signaling is implicated in the maintenance of the "primed" state and the regulation of differentiation. Inhibition of this pathway by this compound has been shown to:

-

Promote the stability of naive human pluripotent stem cells in culture. [1] The naive state more closely resembles the pre-implantation epiblast and is characterized by unrestricted developmental potential.

-

Inhibit the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). [1] This suggests that p38 MAPK activation is a critical step in the early stages of reprogramming.

-

Enhance directed differentiation towards specific lineages , such as cardiomyocytes.[3]

Neural Stem Cells (NSCs)

The p38 MAPK pathway plays a significant role in regulating the self-renewal and differentiation of neural stem cells. The use of this compound has revealed that p38 MAPK inhibition can:

-

Improve the self-renewal ability of neuronal stem cells. [1] This effect has been particularly noted in models of certain neurodegenerative diseases.

Hematopoietic Stem Cells (HSCs)

In the context of hematopoiesis, the p38 MAPK pathway is involved in proliferation and differentiation. Studies using this compound have shown that its inhibition can:

-

Block adiponectin-mediated proliferation of hematopoietic stem cells. [3]

-

Promote the ex vivo expansion of human cord blood hematopoietic stem cells by inhibiting senescence.[4]

Mesenchymal Stem Cells (MSCs)

The differentiation potential of mesenchymal stem cells into various lineages, such as osteoblasts and adipocytes, is influenced by p38 MAPK signaling. Research indicates that this compound can:

-

Reduce BMP3-mediated proliferation of C3H10T1/2 mesenchymal stem cells. [3]

-

Influence the osteogenic differentiation of human adipose-derived and bone marrow-derived MSCs.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in stem cell biology.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (p38α/SAPK2a) | 50 nM | Recombinant human p38 | [1] |

| IC50 (p38β/SAPK2b) | 100 nM | Recombinant human p38 | [1] |

| Kd | 38 nM | Recombinant human p38 | [1] |

| Application | Stem Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |

| Cardiomyocyte Differentiation | Human Embryonic Stem Cells | <10 µM (SB 203580) | Days 4-6 of differentiation | ~2.5-fold increase in cardiomyocyte yield | [3] |

| Inhibition of iPSC Generation | Human Fibroblasts | Not specified | During initiation stage | Significant reduction in reprogrammed cells | [5] |

| Osteogenic Differentiation | Human Adipose and Bone Marrow MSCs | 3 µM | During osteogenic induction | Altered ALP activity and matrix mineralization | [1] |

| Expansion of HSCs | Human Umbilical Cord Blood CD133+ cells | Not specified | 7 days | ~3-fold increase in clonogenic function | [4] |

Experimental Protocols

Protocol 1: Enhanced Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

This protocol is adapted from methodologies that utilize p38 MAPK inhibition to enhance cardiac differentiation.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Standard hPSC culture medium (e.g., mTeSR1)

-

Matrigel or other suitable extracellular matrix

-

Cardiomyocyte differentiation induction medium (e.g., RPMI/B27 minus insulin)

-

CHIR99021 (GSK3 inhibitor)

-

This compound (or SB 203580)

-

IWP2 (Wnt pathway inhibitor)

-

Basic fibroblast growth factor (bFGF)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

Initiation of Differentiation (Day 0): Replace the culture medium with RPMI/B27 minus insulin containing a GSK3 inhibitor like CHIR99021 (concentration to be optimized, typically 5-12 µM).

-

p38 MAPK Inhibition (Days 4-6): On day 4 of differentiation, replace the medium with fresh RPMI/B27 minus insulin containing this compound at a concentration of 5-10 µM. Continue this treatment for 48-72 hours, replacing the medium daily.

-

Cardiac Progenitor Specification: Following the this compound treatment, switch to a medium containing a Wnt inhibitor such as IWP2 (typically 5 µM) for 48 hours to promote the specification of cardiac progenitors.

-

Cardiomyocyte Maturation: From day 8 onwards, culture the cells in RPMI/B27 (with insulin). Beating cardiomyocytes can typically be observed between days 8 and 12.

-

Analysis: Assess the differentiation efficiency by flow cytometry for cardiac-specific markers such as Cardiac Troponin T (cTnT) or by immunofluorescence staining.

Protocol 2: Inhibition of Induced Pluripotent Stem Cell (iPSC) Generation

This protocol outlines the general steps for investigating the inhibitory effect of this compound on somatic cell reprogramming.

Materials:

-

Human fibroblasts (or other somatic cells)

-

Reprogramming factors (e.g., Sendai virus, retrovirus, or episomal vectors expressing OCT4, SOX2, KLF4, and c-MYC)

-

Fibroblast culture medium (e.g., DMEM with 10% FBS)

-

hPSC culture medium (e.g., mTeSR1)

-

This compound

-

Feeder cells (e.g., mouse embryonic fibroblasts) or feeder-free matrix (e.g., Matrigel)

Procedure:

-

Transduction: Seed human fibroblasts and transduce them with reprogramming factors according to the manufacturer's protocol.

-

This compound Treatment: Two to four days post-transduction, switch to hPSC medium. Begin treatment with this compound at a concentration of 1-10 µM. The optimal timing for inhibitor application is during the initiation stage of reprogramming (first 10 days).

-

Culture and Monitoring: Continue to culture the cells, replacing the medium with fresh hPSC medium containing this compound every 1-2 days. Monitor the formation of iPSC-like colonies.

-

Colony Picking and Expansion: After 3-4 weeks, pick the emergent colonies and transfer them to new plates for expansion in the absence of the inhibitor.

-

Analysis: Quantify the number of fully reprogrammed colonies (based on morphology) in the this compound-treated group versus a DMSO-treated control group. Characterize the resulting colonies for pluripotency markers.

Protocol 3: Assessment of Neural Stem Cell Self-Renewal using Neurosphere Assay

This protocol provides a framework for evaluating the effect of this compound on the self-renewal capacity of NSCs.

Materials:

-

Neural stem cells (NSCs)

-

NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Accutase or other non-enzymatic cell dissociation solution

-

This compound

-

Low-adherence culture plates

Procedure:

-

Cell Preparation: Dissociate existing neurospheres into a single-cell suspension using Accutase.

-

Plating: Plate the single NSC suspension at a clonal density (e.g., 1-10 cells/µL) in NSC proliferation medium in low-adherence plates.

-

Treatment: Add this compound to the culture medium at the desired concentration (e.g., 1-10 µM). Include a DMSO-treated control.

-

Neurosphere Formation: Culture the cells for 7-10 days to allow for the formation of new neurospheres.

-

Quantification: Count the number of newly formed neurospheres in each condition.

-

Serial Passaging: To assess long-term self-renewal, dissociate the primary neurospheres and re-plate them at clonal density under the same treatment conditions for a secondary passage. Repeat for multiple passages.

-

Analysis: Compare the number and size of neurospheres between the this compound-treated and control groups over several passages. An increase in the number of neurospheres suggests enhanced self-renewal.

Visualizations

Signaling Pathway Diagram

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound on stem cells.

Logical Relationship Diagram

Caption: Diverse effects of this compound-mediated p38 MAPK inhibition on different stem cell fates.

Conclusion

This compound is an invaluable small molecule for probing the multifaceted roles of the p38 MAPK signaling pathway in stem cell biology. Its ability to selectively inhibit p38α and p38β has provided significant insights into the mechanisms governing pluripotency, self-renewal, and differentiation across a range of stem cell types. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to advancements in regenerative medicine and our fundamental understanding of stem cell regulation. As with any kinase inhibitor, careful consideration of potential off-target effects and optimization of experimental conditions are crucial for obtaining robust and reproducible results.

References

SB 202190: A Technical Guide for Neuroscience Research

Introduction

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that has become an invaluable tool in neuroscience research. It functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling cascades that respond to stress and inflammation. By specifically targeting the p38α and p38β isoforms, this compound allows for the precise dissection of their roles in a variety of neurological processes, including neuroinflammation, apoptosis, synaptic plasticity, and neurodegeneration.[1][2][3] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, key experimental protocols, and its application in modeling neurological diseases.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding directly to the ATP-binding pocket of active p38 MAPK.[1][4][5] This competitive inhibition prevents the phosphorylation of p38, thereby blocking the activation of its downstream targets.[6] The p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[7] Dysregulation of this pathway is implicated in the pathology of neurodegenerative conditions such as Alzheimer's and vascular dementia.[6][8][9] this compound's high selectivity for p38α and p38β isoforms over other kinases, including JNKs and ERKs, makes it a preferred tool for elucidating the specific functions of the p38 pathway.[2][4]

It is important to note that some studies have reported effects of this compound that are independent of p38 inhibition. For instance, it has been shown to induce autophagy and lysosomal biogenesis through a calcium/calcineurin-dependent activation of TFEB/TFE3, and in some cancer cell lines, it may activate the MEK/MAPK pathway.[10][11][12] Researchers should consider these potential off-target effects in their experimental design.

Data Presentation

The quantitative data for this compound's activity is summarized below, providing key metrics for experimental planning.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Metric | Value (nM) | Notes |

|---|---|---|---|

| p38α (SAPK2a, MAPK14) | IC₅₀ | 50 | Potent and selective inhibition.[1][2][3][13][14] |

| p38β (SAPK2b, MAPK11) | IC₅₀ | 100 | High selectivity for p38 isoforms.[1][2][3][13][14] |

| Recombinant Human p38 | Kd | 38 | High binding affinity to the ATP pocket.[5][13][14] |

Table 2: Cellular and In Vivo Activity of this compound

| Application Area | Cell Line / Model | Effective Concentration / Dosage | Observed Effect |

|---|---|---|---|

| Antiproliferative (Astrocytes) | Mouse Astrocytes | EC₅₀: 64.8 µM | Inhibition of cellular proliferation.[13] |

| Antiproliferative (Medulloblastoma) | Mouse Medulloblastoma Cells | EC₅₀: 3.006 µM | Inhibition of cellular proliferation.[13] |

| Synaptic Plasticity | Rat Hippocampal Slices | 1 µM | Dampened the effects of CPA on Schaffer collateral LTP.[15] |

| Neuroprotection (In Vitro) | R28 Retinal Cells | 25 µM | Protected against glutamate-induced ferroptosis.[16] |

| Neuroprotection (In Vivo) | Rat Model of Vascular Dementia | Intracerebroventricular Injection | Reduced hippocampal apoptosis and rescued memory deficits.[6][17][18] |

| Anti-inflammatory (In Vivo) | Mouse Endotoxemia Model | 2 mg/kg (i.p.) | Reversed LPS-induced left ventricular depression.[19] |

Signaling Pathways

Visualizing the signaling cascades affected by this compound is crucial for understanding its biological impact.

References

- 1. stemcell.com [stemcell.com]

- 2. This compound, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

- 3. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Protective Effects of p38 MAPK Inhibitor SB202190 against Hippocampal Apoptosis and Spatial Learning and Memory Deficits in a Rat Model of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sp600125.com [sp600125.com]

- 8. publishing.emanresearch.org [publishing.emanresearch.org]

- 9. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The p38 pathway inhibitor SB202190 activates MEK/MAPK to stimulate the growth of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. researchgate.net [researchgate.net]

- 16. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective effects of p38 MAPK inhibitor SB202190 against hippocampal apoptosis and spatial learning and memory deficits in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 19. This compound | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

SB 202190: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 202190 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, with specific activity against the p38α and p38β isoforms.[1][2] By competitively binding to the ATP pocket of these kinases, this compound effectively blocks downstream signaling cascades that are crucial in cellular responses to stress, inflammation, and oncogenic stimuli.[1][3] This technical guide provides an in-depth overview of the applications of this compound in cancer studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Its role in modulating critical cellular processes such as apoptosis, autophagy, and cell cycle regulation in various cancer models is explored, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action and Core Signaling Pathways

This compound exerts its primary effect by inhibiting the kinase activity of p38α and p38β.[1][2] The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic stress, and growth factors. Aberrant activation of this pathway has been implicated in the progression of numerous cancers.

The core mechanism of this compound involves blocking the phosphorylation of downstream p38 MAPK substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2), which in turn prevents the activation of transcription factors and other effector proteins involved in tumor cell proliferation, survival, and inflammation.[1] Interestingly, in some cancer cell lines, such as leukemia, inhibition of the p38 pathway by this compound has been shown to paradoxically activate the Ras-Raf-MEK-ERK signaling pathway, leading to enhanced cell growth.[4]

Furthermore, this compound has been demonstrated to induce both autophagy and apoptosis in cancer cells.[5][6] The induction of autophagy appears to be, in some contexts, independent of its p38 inhibitory activity and may represent an off-target effect.[7]

Quantitative Data on this compound in Cancer Studies

The efficacy of this compound has been quantified in various in vitro and in vivo cancer models. The following tables summarize the key findings.

In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Parameter | Value | Reference(s) |

| Kinase Inhibition | - | IC50 (p38α) | 50 nM | [2][5] |

| - | IC50 (p38β2) | 100 nM | [5] | |

| Breast Cancer | MDA-MB-231 | IC50 | 46.6 µM | [8][9] |

| Pancreatic Cancer | Panc5.04, A10.7, A38.44 | Concentration for Proliferation Increase | 10 µM | [10] |

| Leukemia | THP-1, MV4-11 | Concentration for Growth Enhancement | Not specified | [4] |

| Colon Cancer | HT-29, Caco-2, DLD-1 | Concentration for Vacuole Induction | 10 µM | [7] |

In Vivo Efficacy of this compound

| Cancer Type | Model | Dosage and Administration | Outcome | Reference(s) |

| Breast Cancer | 4T-1 mouse mammary carcinoma | 2.5 µM/kg, daily i.p. | Increased primary tumor growth | [11] |

| Colon Cancer | Mouse xenografts | 5 mg/kg, daily i.p. for 10-12 days | Inhibition of tumor cell survival and growth | [5][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cancer studies.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is designed to detect changes in the phosphorylation of p38 MAPK following treatment with this compound.

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. Include a positive control for p38 activation (e.g., anisomycin or UV radiation) and a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip the first membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated p38 levels to the total p38 levels.

Conclusion

This compound remains a valuable tool for investigating the role of the p38 MAPK signaling pathway in cancer. Its selectivity for p38α and p38β allows for targeted studies into the downstream consequences of inhibiting this critical cellular cascade. The compiled in vitro and in vivo data, along with the detailed experimental protocols, provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of p38 MAPK inhibition in oncology. Future research should focus on expanding the in vivo evaluation of this compound in a broader range of patient-derived xenograft models to better predict its clinical efficacy and to identify predictive biomarkers for patient stratification. The complex interplay between p38 inhibition and other signaling pathways, as well as its off-target effects, also warrants further investigation to fully understand its therapeutic window and potential combination strategies.

References

- 1. sp600125.com [sp600125.com]

- 2. rndsystems.com [rndsystems.com]

- 3. tpca-1.com [tpca-1.com]

- 4. The p38 pathway inhibitor SB202190 activates MEK/MAPK to stimulate the growth of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

SB 202190: A Technical Guide to a Selective p38 MAPK Inhibitor for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, cell-permeable, and highly selective pyridinyl imidazole inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory stimuli. By competitively binding to the ATP pocket of p38α and p38β isoforms, this compound effectively abrogates the downstream signaling cascade responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and detailed protocols for its application in anti-inflammatory research, serving as a comprehensive resource for professionals in drug discovery and development.

Mechanism of Action: p38 MAPK Inhibition

The primary anti-inflammatory effect of this compound is derived from its selective inhibition of the p38 MAPK pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream targets that regulate gene expression at transcriptional and post-transcriptional levels.

This compound is an ATP-competitive inhibitor, specifically targeting the p38α and p38β isoforms.[1] By occupying the ATP-binding pocket, it prevents the kinase from phosphorylating its substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK-2).[2] This blockade prevents the activation of transcription factors such as NF-κB and ATF2, which are critical for the expression of a host of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2.[3][4] The inhibition of this pathway ultimately leads to a significant reduction in the inflammatory response.[3]

Interestingly, some studies suggest that this compound can also induce cellular effects independently of p38 inhibition. For instance, it has been shown to promote TFEB/TFE3-dependent autophagy and lysosomal biogenesis through a mechanism involving ER calcium release and calcineurin activation.[5] Researchers should be aware of these potential off-target effects when designing experiments.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Quantitative Efficacy Data

The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo models. The data below are summarized for easy comparison.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Target / System | Value | Reference |

|---|---|---|---|

| IC₅₀ | p38α (SAPK2a) | 50 nM | [1] |

| p38β (SAPK2b) | 100 nM | [1] | |

| Kd | Recombinant human p38 | 38 nM | [1] |

| Inhibition | Albumin-induced pro-inflammatory gene expression (NRK-52E cells) | >50% | [4] |

| TGF-β-induced IL-6 secretion (A549 cells, 5 µM) | 33% | [6] | |

| TGF-β-induced IL-6 secretion (A549 cells, 10 µM) | 67% | [6] | |

| TGF-β-induced IL-6 secretion (A549 cells, 20 µM) | 84% | [6] |

| | LPS-induced IL-6 & TNF-α production (Human whole blood, 20 µM) | Significant Decrease |[7] |

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound

| Animal Model | Treatment Regimen | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| Rat Flap Ischemia-Reperfusion | N/A | Reduction in serum IL-6 | Control: 47.45 ng/LIschemia: 91.18 ng/Lthis compound: 59.66 ng/L | [3] |

| Mouse LPS-Induced Endotoxemia | 2 mg/kg, IP (30 min prior to LPS) | Decreased mortality & TNF-α | Significantly reversed LPS-induced mortality and reduced TNF-α levels. | [8] |

| Rat Vascular Dementia | N/A | Reduced hippocampal apoptosis | Significantly reduced TUNEL-positive cells and caspase-3 expression. |[9] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro LPS-Stimulated Cytokine Release Assay in Macrophages

This protocol details the measurement of TNF-α inhibition by this compound in RAW 264.7 macrophage cells.

1. Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (reconstituted to 10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock)

-

96-well cell culture plates

-

Mouse TNF-α ELISA Kit

-

DMSO (vehicle control)

2. Cell Seeding:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Seed 1.5 x 10⁵ cells per well in a 96-well plate in 100 µL of complete DMEM.[4]

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[4]

3. Treatment:

-

Prepare serial dilutions of this compound (e.g., 0.1 µM to 20 µM final concentration) in complete DMEM. Also prepare a vehicle control (DMSO at the highest concentration used for the inhibitor).

-

Remove the old medium from the cells.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate for 1-2 hours at 37°C, 5% CO₂.

-

Prepare an LPS solution in complete DMEM to achieve a final concentration of 10-100 ng/mL.[4]

-

Add 50 µL of the LPS solution to all wells except the unstimulated control wells (add 50 µL of medium instead).

-

Incubate for 4-6 hours at 37°C, 5% CO₂.[7]

4. Sample Collection and Analysis:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell monolayer.

-

Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of p-p38 MAPK Inhibition

This protocol describes how to verify the inhibitory activity of this compound by measuring the phosphorylation status of p38 MAPK.

1. Materials:

-

R28 cells or other suitable cell line

-

6-well plates

-

Anisomycin or other p38 MAPK activator

-

This compound (10 mM stock in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK, Rabbit anti-β-actin.

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL chemiluminescence substrate

2. Cell Culture and Treatment:

-

Seed 8 x 10⁵ R28 cells per well in 6-well plates and culture overnight.

-

Pre-treat cells with this compound (e.g., 10-25 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes.

3. Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total p38 MAPK and β-actin as loading controls.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating this compound's anti-inflammatory effects in vitro.

Conclusion

This compound remains a cornerstone tool for investigating inflammatory processes. Its high selectivity and well-characterized mechanism of action make it an invaluable reagent for dissecting the role of the p38 MAPK pathway in various disease models. By providing robust inhibition of pro-inflammatory cytokine production, it serves as a benchmark compound for the development and validation of novel anti-inflammatory therapeutics. This guide offers the foundational data and methodologies required for its effective implementation in a research setting.

References

- 1. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. SB202190 | Cell Signaling Technology [cellsignal.com]

- 9. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB 202190: A Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and biological activity of SB 202190, a highly selective and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). It includes detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Core Molecular Attributes

This compound, with the IUPAC name 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol, is a synthetic organic compound belonging to the class of pyridinyl imidazoles.[1][2] It is widely recognized for its role as a cell-permeable inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[2][3]

Molecular Structure and Identifiers

The chemical structure of this compound is characterized by a central imidazole ring substituted with a 4-fluorophenyl group, a pyridin-4-yl group, and a 4-hydroxyphenyl group.[1]

| Identifier | Value |

| Molecular Formula | C₂₀H₁₄FN₃O[1][3] |

| Molecular Weight | 331.34 g/mol [4][5] |

| CAS Number | 152121-30-7[2][4] |

| IUPAC Name | 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol[1] |

| SMILES | C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O[1] |

| InChIKey | QHKYPYXTTXKZST-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically supplied as a pale yellow or beige crystalline solid.[4][6] Its solubility and stability are critical considerations for experimental design.

| Property | Value |

| Physical Form | Crystalline solid[7] |

| Color | Pale yellow[4] |

| Purity | ≥98% (HPLC)[4] |

| Solubility | DMSO: ~16-50 mg/mL[4][8]Ethanol: ~0.25 mg/mL[7]Dimethylformamide (DMF): ~10 mg/mL[8] |

| Storage | Store at -20°C as a solid.[4][7] Stock solutions in DMSO can be stored at -20°C for up to 6 months.[4] |

| Stability | Stable for at least 4 years when stored as a solid at -20°C.[7] |

Mechanism of Action and Biological Activity

This compound functions as a potent, reversible, and competitive inhibitor of p38 MAPK.[4] It exerts its inhibitory effect by directly binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[8]

Target Specificity and Potency

This compound exhibits high selectivity for the p38α (SAPK2A/MAPK14) and p38β (SAPK2B/MAPK11) isoforms of p38 MAPK.[3][7] It has negligible effects on other MAP kinase families, such as ERK and JNK, when used at concentrations up to 10 μM.[7][8]

| Target Isoform | IC₅₀ | Kᵢ |

| p38α | 50 nM[3][7] | - |

| p38β | 100 nM[3][7] | 16 nM[4] |

| p38β2 | 100 nM[3] | - |

The binding affinity (Kd) of this compound to the active recombinant human p38 kinase has been determined to be 38 nM.[9]

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress, inflammation, and other extracellular stimuli. The pathway is initiated by the activation of upstream kinases (MAPKKKs and MAPKKs) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream targets, including transcription factors and other kinases, leading to diverse physiological outcomes such as apoptosis, cytokine production, and cell cycle regulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro p38 MAPK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of p38 MAPK.

Materials:

-

Recombinant active p38α or p38β enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EGTA

-

[γ-³³P]ATP

-

10 mM Magnesium Acetate

-

This compound stock solution in DMSO

-

Phosphocellulose paper

-

50 mM Phosphoric Acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MBP (0.33 mg/mL), and the desired concentration of this compound (or DMSO as a vehicle control).

-

Add the recombinant p38 MAPK enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding a solution of [γ-³³P]ATP (final concentration 0.1 mM) and magnesium acetate (final concentration 10 mM).

-

Incubate the reaction at 30°C for 10-40 minutes.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Cell-Based Assay for TNF-α Inhibition

This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

THP-1 (human monocytic) or RAW 264.7 (murine macrophage) cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Human or mouse TNF-α ELISA kit

Procedure:

-

Seed THP-1 or RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for 4-17 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value of this compound for TNF-α inhibition by plotting the TNF-α concentration against the this compound concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of p38 MAPK in a multitude of cellular processes. Its high potency and selectivity make it an excellent choice for both in vitro and in vivo studies. The detailed information and protocols provided in this guide are intended to support researchers in the effective application of this compound to advance our understanding of p38 MAPK-mediated signaling in health and disease.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to SB 202190 (CAS Number: 152121-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β. By binding to the ATP pocket of the active kinase, this compound effectively blocks the downstream signaling cascade, making it an invaluable tool for elucidating the physiological and pathological roles of the p38 MAPK pathway. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, biological effects, and detailed experimental protocols. The information is intended to support researchers in the fields of signal transduction, inflammation, oncology, and neurobiology in the effective application of this inhibitor.

Chemical and Physical Properties

This compound, with the chemical name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol, is a synthetic organic compound. Its key properties are summarized in the table below.